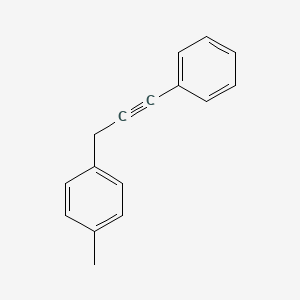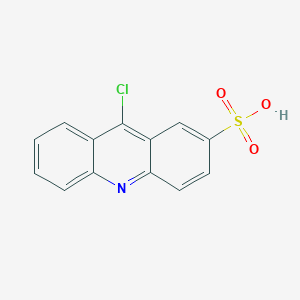
9-Chloroacridine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloroacridine-2-sulfonic acid is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have unique physical and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloroacridine-2-sulfonic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is commonly used to introduce the chloro group at the 9-position of the acridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial production often focuses on scalability and cost-effectiveness while maintaining high-quality standards .
Chemical Reactions Analysis
Types of Reactions
9-Chloroacridine-2-sulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 9-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions 3 and 6.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted acridines, such as 9-alkoxyacridines, 9-alkylthioacridines, and 9-aminoacridines .
Scientific Research Applications
Chemistry
In chemistry, 9-chloroacridine-2-sulfonic acid is used as a precursor for the synthesis of various acridine derivatives. These derivatives are valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, acridine derivatives, including this compound, are used as fluorescent probes for visualizing biomolecules. Their ability to intercalate into DNA makes them useful in studying DNA-protein interactions and cellular processes .
Medicine
Acridine derivatives have shown promise in medicinal chemistry due to their broad spectrum of biological activities. They are investigated for their potential as anticancer, antimicrobial, and antiviral agents .
Industry
In industry, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for applications in materials science and photophysics .
Mechanism of Action
The mechanism of action of 9-chloroacridine-2-sulfonic acid primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its antimicrobial properties and use as a DNA intercalator.
9-Phenoxyacridine: Used in the synthesis of various acridine derivatives and studied for its biological activities.
Amsacrine (m-AMSA): An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
9-Chloroacridine-2-sulfonic acid is unique due to the presence of both chloro and sulfonic acid groups. These functional groups enhance its reactivity and allow for the synthesis of a wide range of derivatives. The sulfonic acid group also increases the compound’s solubility in water, making it suitable for various biological and industrial applications .
Properties
CAS No. |
61556-12-5 |
|---|---|
Molecular Formula |
C13H8ClNO3S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
9-chloroacridine-2-sulfonic acid |
InChI |
InChI=1S/C13H8ClNO3S/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(7-10(12)13)19(16,17)18/h1-7H,(H,16,17,18) |
InChI Key |
CZQPNQQEGGRAEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


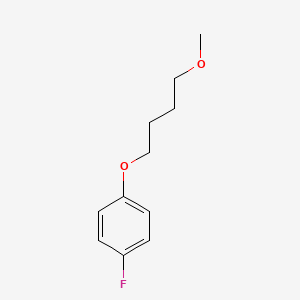
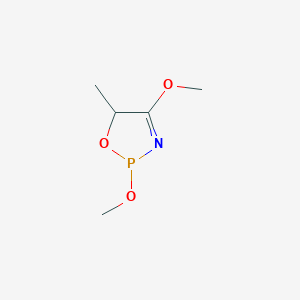
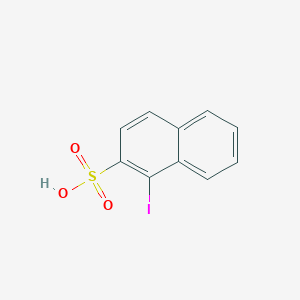
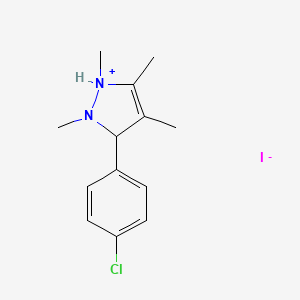
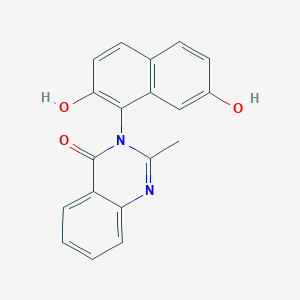
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
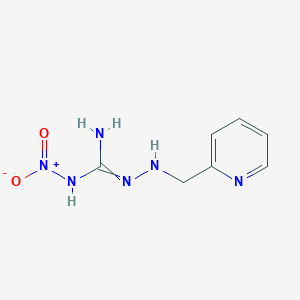
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
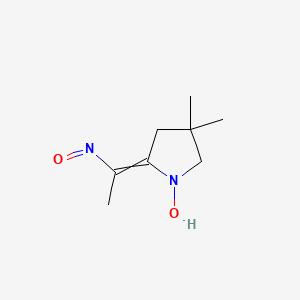
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
![Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate](/img/structure/B14568834.png)
